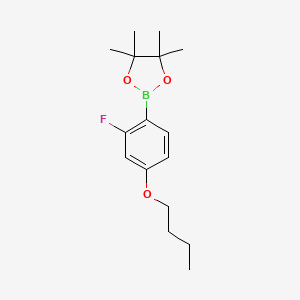

4-Butoxy-2-fluorophenylboronic acid pinacol ester

CAS No.: 2121514-65-4

Cat. No.: VC11707146

Molecular Formula: C16H24BFO3

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-65-4 |

|---|---|

| Molecular Formula | C16H24BFO3 |

| Molecular Weight | 294.2 g/mol |

| IUPAC Name | 2-(4-butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3 |

| Standard InChI Key | IENICJNDWZRETK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a butoxy group (). The boronic acid moiety is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration enhances stability and solubility in organic solvents, making it preferable for stoichiometric use in synthesis .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.2 g/mol |

| CAS Number | 2121514-65-4 |

| IUPAC Name | 2-(4-Butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | 1.05–1.15 g/cm³ (estimated) |

The fluorine atom introduces electronegativity, polarizing the phenyl ring and influencing reactivity in electrophilic substitution reactions. The butoxy group contributes steric bulk, which may modulate selectivity in coupling reactions .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 4-butoxy-2-fluorophenylboronic acid pinacol ester typically follows a multi-step sequence:

-

Lithiation-Borylation: A 1-bromo-3-fluoro-4-butoxybenzene precursor is treated with an alkyllithium reagent (e.g., -BuLi) at low temperatures () to generate a lithiated intermediate. Subsequent reaction with trimethyl borate () forms the boronate ester .

-

Pinacol Protection: The crude boronate is treated with pinacol () under acidic conditions to yield the pinacol ester. This step improves stability and crystallinity .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | -BuLi, DME, | 85–90% |

| Borylation | , | 75–80% |

| Pinacol Ester Formation | Pinacol, HCl, RT | 90–95% |

Process Optimization

Patent literature emphasizes the importance of temperature control during lithiation to minimize side reactions. For instance, maintaining temperatures below suppresses undesired dehalogenation . Solvent choice (e.g., dimethoxyethane, DME) also impacts reaction efficiency by stabilizing the lithiated species .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a boronic acid pinacol ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides. The pinacol group facilitates transmetallation, enabling efficient formation of carbon-carbon bonds. For example, coupling with methyl 4-acetamido-3,6-dichloropicolinate yields biaryl derivatives used in agrochemicals .

Functional Group Compatibility

The butoxy and fluorine substituents confer orthogonal reactivity. The electron-withdrawing fluorine atom activates the ring toward electrophilic substitution, while the butoxy group directs incoming electrophiles to specific positions. This duality enables precise functionalization in multi-step syntheses .

Comparative Analysis with Structural Analogs

5-Fluoro-2-isopropoxyphenylboronic Acid Pinacol Ester

This analog (CAS No. N/A) replaces the butoxy group with an isopropoxy moiety. The shorter alkoxy chain reduces steric hindrance, enhancing reactivity in couplings but decreasing lipophilicity ().

Table 3: Structural and Functional Comparison

| Property | 4-Butoxy-2-fluorophenyl | 5-Fluoro-2-isopropoxyphenyl |

|---|---|---|

| Alkoxy Group | Butoxy | Isopropoxy |

| Molecular Weight | 294.2 g/mol | 280.14 g/mol |

| (Estimated) | 3.2 | 2.8 |

| Coupling Efficiency | High | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume